molecular formula C9H5Cl6NS4 B12815373 N-(Bis((trichloromethyl)dithio)methylene)aniline CAS No. 65331-40-0

N-(Bis((trichloromethyl)dithio)methylene)aniline

Cat. No.: B12815373
CAS No.: 65331-40-0
M. Wt: 468.1 g/mol
InChI Key: HCUUQYLOTOGZJB-UHFFFAOYSA-N
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Description

N-(Bis((trichloromethyl)dithio)methylene)aniline is a chemical compound with the molecular formula C9H5Cl6NS4. This compound is known for its unique structure, which includes trichloromethyl groups and dithio functionalities attached to a methylene bridge, connected to an aniline moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Bis((trichloromethyl)dithio)methylene)aniline typically involves the reaction of aniline with trichloromethyl dithioformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Aniline and trichloromethyl dithioformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at a moderate level to facilitate the reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial production may incorporate advanced purification techniques to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Bis((trichloromethyl)dithio)methylene)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylated derivatives.

Scientific Research Applications

N-(Bis((trichloromethyl)dithio)methylene)aniline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Bis((trichloromethyl)dithio)methylene)aniline involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the presence of the trichloromethyl and dithio groups, which are reactive towards nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    N-(Bis((trichloromethyl)dithio)methylene)-N-phenylamine: Similar structure but with a phenyl group attached to the nitrogen.

    N-(Bis((trichloromethyl)dithio)methylene)benzylamine: Similar structure but with a benzyl group attached to the nitrogen.

Uniqueness

N-(Bis((trichloromethyl)dithio)methylene)aniline is unique due to its specific combination of trichloromethyl and dithio functionalities, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring selective modification of proteins or synthesis of sulfur-containing compounds.

Properties

CAS No.

65331-40-0

Molecular Formula

C9H5Cl6NS4

Molecular Weight

468.1 g/mol

IUPAC Name

N-phenyl-1,1-bis(trichloromethyldisulfanyl)methanimine

InChI

InChI=1S/C9H5Cl6NS4/c10-8(11,12)19-17-7(18-20-9(13,14)15)16-6-4-2-1-3-5-6/h1-5H

InChI Key

HCUUQYLOTOGZJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl

Origin of Product

United States

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